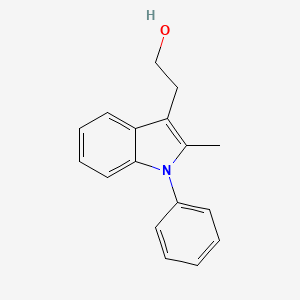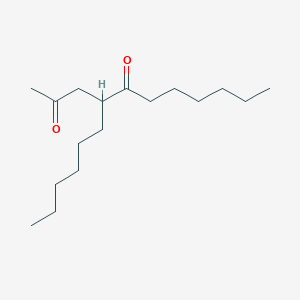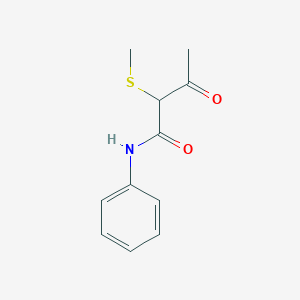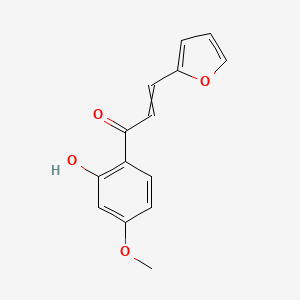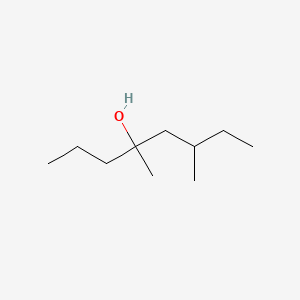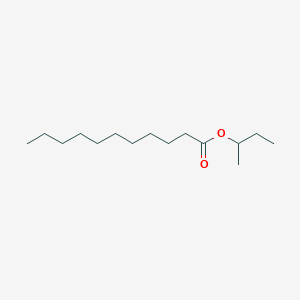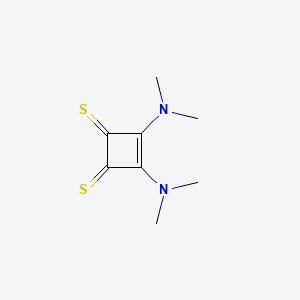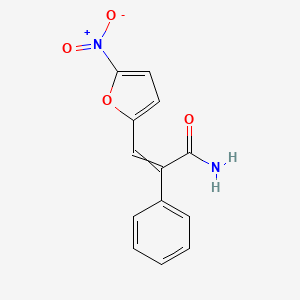![molecular formula C11H10F3NO2 B14641967 N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 54403-50-8](/img/structure/B14641967.png)
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of an acetyl group and a trifluoromethyl group attached to a phenyl ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form an intermediate. This intermediate is then subjected to acetylation to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, making it effective in inhibiting enzymatic activities. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(trifluoromethyl)phenyl]acetamide
- 4’-Nitro-2’-(trifluoromethyl)acetanilide
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of an acetyl group and a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
54403-50-8 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
N-acetyl-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO2/c1-7(16)15(8(2)17)10-5-3-9(4-6-10)11(12,13)14/h3-6H,1-2H3 |
Clé InChI |
LWHUNVRBTDCCQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
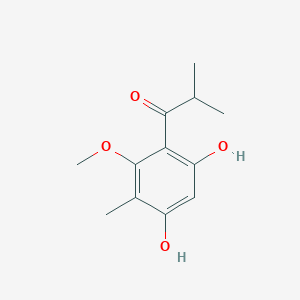
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
